Ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent reaction involving aldehydes, β-keto esters, and urea/thiourea . Its structure features a 3-phenoxyphenyl substituent at the 4-position, an ester group at the 5-position, and a methyl group at the 6-position. This compound shares structural homology with other DHPM derivatives, which are widely explored for applications in medicinal chemistry (e.g., anticancer, antimicrobial) and materials science (e.g., corrosion inhibitors) .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-19(23)17-13(2)21-20(24)22-18(17)14-8-7-11-16(12-14)26-15-9-5-4-6-10-15/h4-12,18H,3H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLWXGOTOPMEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the condensation of ethyl acetoacetate with a suitable amine, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrimidines.
Scientific Research Applications
Chemical Properties and Structure
This compound features a tetrahydropyrimidine core and a phenoxyphenyl substituent. Its molecular formula is , with a molecular weight of approximately 306.35 g/mol. The compound is characterized by its unique structure that allows for various chemical transformations and biological interactions.
Biological Activities
Research indicates that ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibits several important biological activities:
- Xanthine Oxidase Inhibition :
-
Antibacterial and Antifungal Properties :
- Preliminary studies have shown that related compounds exhibit antibacterial and antifungal activities. This opens avenues for further exploration of this compound as a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have documented the biological activities and applications of this compound:
Case Study 1: Xanthine Oxidase Inhibition
A study evaluated the inhibitory effects of this compound on xanthine oxidase activity in vitro. Results demonstrated a significant reduction in uric acid production in treated samples compared to controls, suggesting its potential use in managing hyperuricemia .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related pyrimidine derivatives. This compound showed promising results against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Comparison with Related Compounds
To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | Thienyl group instead of phenoxy | Potential xanthine oxidase inhibitor |
| Cyclooctyl 6-methyl-2-oxo-4-(3-phenyloxy)-1,2,3,4-tetrahydropyrimidinecarboxylate | Cyclooctyl substituent at ester position | Similar pharmacological properties |
| Methyl 6-amino-5-chloro-pyrimidine derivatives | Variations in amino and halogen substituents | Antibacterial and antifungal activities |
Mechanism of Action
The mechanism by which Ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects depends on its molecular targets and pathways involved. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Key Observations
Synthetic Accessibility: The Biginelli reaction is universally employed, but yields vary with substituent electronic effects. Electron-rich aldehydes (e.g., 3-phenoxyphenyl) may require optimized conditions due to steric hindrance or reduced reactivity . Thioxo derivatives (e.g., 4-bromophenyl-thioxo) are synthesized using thiourea instead of urea, altering hydrogen-bonding capacity and solubility .
Physical Properties :
- Melting Points : Sulfonamide derivatives (e.g., 12a, m.p. 258–259°C) exhibit higher melting points due to hydrogen bonding from the sulfamoyl group . Thiophene analogs (m.p. ~207°C) have lower melting points, likely due to reduced crystallinity .
- Spectroscopy :
- Ester C=O stretches appear at ~1737–1742 cm⁻¹ (FTIR), while pyrimidine C=O groups absorb at ~1678–1687 cm⁻¹ .
- Thioxo derivatives show C=S stretches at lower wavenumbers (~1250–1350 cm⁻¹) compared to C=O .
Biological and Functional Relevance :
- Antiproliferative Activity : Sulfonamide-substituted DHPMs (e.g., 12a) demonstrate significant activity against cancer cells, attributed to carbonic anhydrase IX/XII inhibition .
- Corrosion Inhibition : Triazole-linked DHPMs (e.g., LaSOM® 293) show promise in acidic environments due to adsorption on metal surfaces via heteroatoms .
- Antimicrobial Effects : Trifluoromethyl groups enhance lipophilicity and membrane penetration, as seen in kefir-derived analogs .
Structural Insights :
- Crystal Packing : Tetrazole-substituted DHPMs exhibit dihedral angles of 12.13–20.54° between the tetrazole and phenyl rings, influencing solid-state interactions .
- Halogen Bonding : Bromophenyl-thioxo derivatives form π-halogen interactions in crystal lattices, stabilizing supramolecular architectures .
Biological Activity
Ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with a phenoxyphenyl substituent. Its molecular formula is , with a molecular weight of approximately 306.35 g/mol. The structural characteristics contribute to its reactivity and biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| Key Functional Groups | Tetrahydropyrimidine, Ester |
Xanthine Oxidase Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of xanthine oxidase . This enzyme is crucial in purine metabolism and uric acid production. By inhibiting xanthine oxidase, the compound may help in managing conditions such as gout and hyperuricemia by reducing uric acid levels in the bloodstream .
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : The inhibition of xanthine oxidase reduces uric acid synthesis.
- Receptor Interactions : Preliminary studies suggest potential interactions with various receptors involved in metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:
- Inhibition Studies : A study highlighted the effectiveness of similar compounds in inhibiting xanthine oxidase activity, confirming their potential therapeutic use in hyperuricemia .
- Antimicrobial Activity : Another research effort demonstrated that derivatives with similar structures exhibited significant antimicrobial properties against various bacterial strains .
Table 2: Comparative Biological Activities of Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| Ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro... | Xanthine oxidase inhibitor |
| Cyclooctyl 6-methyl-2-oxo-4-(3-phenyloxy) -1,2,3,4-tet... | Similar pharmacological properties |
| Methyl 6-amino-5-chloro-pyrimidine derivatives | Antibacterial and antifungal activities |
Q & A
Q. Critical Considerations :
- Excess urea (2.0 equiv.) suppresses side reactions.
- Microwave-assisted synthesis (100 W, 100°C, 30 min) reduces reaction time but may lower crystallinity .
Which spectroscopic and crystallographic techniques are essential for characterizing structural integrity?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- X-ray Diffraction :
- Mass Spectrometry : HRMS (ESI⁺) confirms molecular ion [M+H]⁺ at m/z 379.142 (C₂₁H₂₂N₂O₄).
How can researchers optimize X-ray crystallographic refinement for disordered solvent or twinning?
Methodological Answer:
- Disordered Solvents :
- Twinning :
- Validation Tools : Check residual density (<0.3 eÅ⁻³) and ADDSYM (PLATON) for missed symmetry .
What computational and experimental approaches analyze conformational polymorphism?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (e.g., endothermic peaks at ΔH = 10–15 kJ/mol) .
- Powder XRD (PXRD) : Match experimental patterns (e.g., 2θ = 12.5°, 18.7°) with Mercury-simulated profiles .
- DFT Calculations :
How should researchers resolve contradictions between X-ray and computational data?
Methodological Answer:
- Dynamic Effects : Use VT-NMR to detect fluxional behavior (e.g., ring puckering) that averages NMR signals but is static in XRD .
- Conformer Sampling : Perform MD simulations (AMBER) to identify dominant solution-state conformers .
- Synchrotron XRD : High-resolution data (λ = 0.7 Å) reduces model bias in electron density maps .
What strategies determine hydrogen-bonding networks in crystal packing?
Methodological Answer:
- Graph Set Analysis : Classify N–H···O=C dimers (R₂²(8) motifs) and C–H···π interactions using Mercury .
- Energy Frameworks : Calculate interaction energies (CE-B3LYP) to quantify weak vs. strong H-bonds (e.g., N–H···O = −8 kcal/mol; C–H···π = −2 kcal/mol) .
- Hirshfeld Surfaces : Map contact contributions (e.g., O···H = 25%, C···H = 15%) .
How do substituents on the phenoxyphenyl group influence crystal packing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
